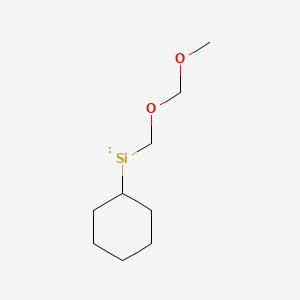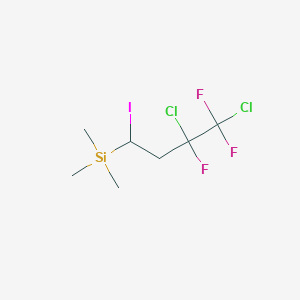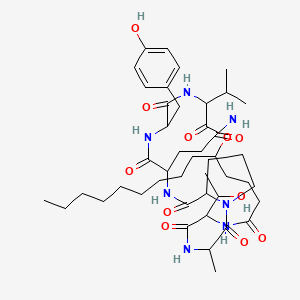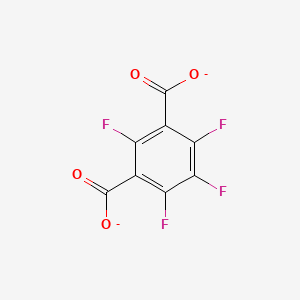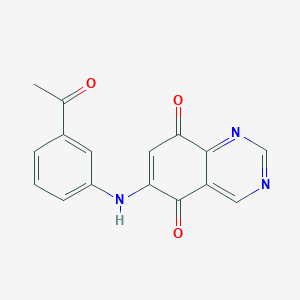
3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one: is an organic compound belonging to the pyranone family It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with methyl acrylate.
Reaction with Sodium Hydroxide: Methyl acrylate reacts with sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridine.
Methoxylation: The 2-methyl-4-oxo-2-pyridine undergoes methoxylation, introducing a methoxy group at the 3-position to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one is used as a model compound in various chemical studies, including the assignment of ring proton resonances .
Biology and Medicine:
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
4-Methoxy-6-methyl-2H-pyran-2-one: This compound lacks the acetyl group at the 3-position.
Uniqueness: 3-Acetyl-4-methoxy-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxy and acetyl groups contribute to its versatility in various chemical reactions and applications.
Properties
CAS No. |
670-28-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-acetyl-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C9H10O4/c1-5-4-7(12-3)8(6(2)10)9(11)13-5/h4H,1-3H3 |
InChI Key |
NMCFALGETPQHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


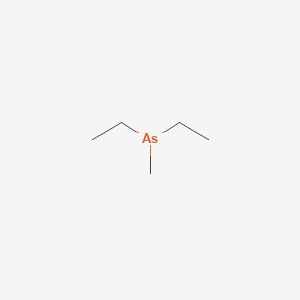
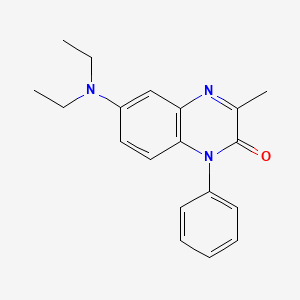
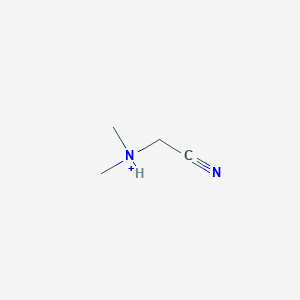
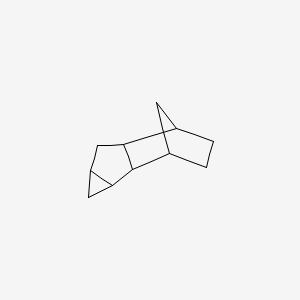

![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
